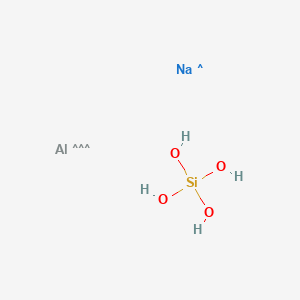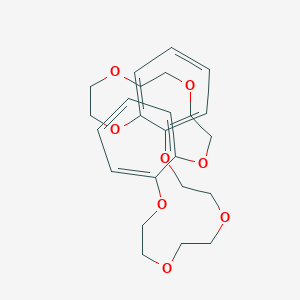
Bismuth;terbium
Übersicht
Beschreibung
Bismuth;terbium is a chemical compound formed by combining bismuth and terbium in a 1:1 ratio.
Vorbereitungsmethoden
The synthesis of bismuth, compd. with terbium (1:1) can be achieved through various methods, including solid-state reactions, solution methods, and hydrothermal synthesis. One of the most common methods for synthesizing this compound is through a solid-state reaction, where bismuth and terbium are mixed together and heated at high temperatures. Another method involves hydrothermal synthesis, which uses high-pressure and high-temperature conditions to facilitate the reaction between bismuth and terbium precursors .
Analyse Chemischer Reaktionen
Bismuth;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth and terbium oxides, while substitution reactions may result in the formation of halogenated bismuth and terbium compounds .
Wissenschaftliche Forschungsanwendungen
Bismuth;terbium has potential applications in various scientific fields. In biomedicine, this compound has been studied for its potential use in imaging and diagnosis of diseases. It has also been investigated for its therapeutic properties, including its potential use as an anticancer agent. In electronics, bismuth, compd. with terbium (1:1) has been studied for its potential use in optoelectronic devices due to its unique optical properties. In materials science, this compound has been investigated for its potential use in the development of new materials with improved properties .
Wirkmechanismus
The mechanism of action of bismuth, compd. with terbium (1:1) is not fully understood. studies have shown that this compound has unique optical and magnetic properties that make it useful in various applications. In biomedicine, bismuth, compd. with terbium (1:1) has been shown to have potential as an imaging agent due to its ability to emit light when exposed to certain wavelengths of light. In electronics, this compound has been studied for its potential use in optoelectronic devices due to its ability to emit light when subjected to an electric field .
Vergleich Mit ähnlichen Verbindungen
Bismuth;terbium can be compared with other similar compounds, such as bismuth ferrite (BiFeO3) and bismuth oxyhalides (BiOX, where X is Cl, Br, or I). These compounds also exhibit unique optical and magnetic properties, making them useful in various scientific applications. bismuth, compd. with terbium (1:1) is unique due to its specific combination of bismuth and terbium, which imparts distinct properties not found in other bismuth-based compounds .
Eigenschaften
IUPAC Name |
bismuth;terbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSMGZXZTFPCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065163 | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.90575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12010-56-9 | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12010-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth, compound with terbium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)






![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)




